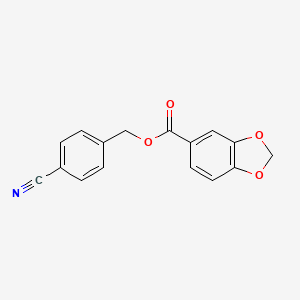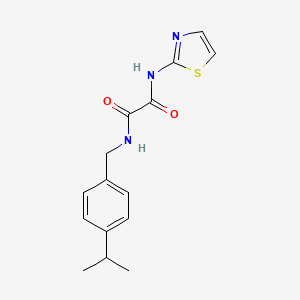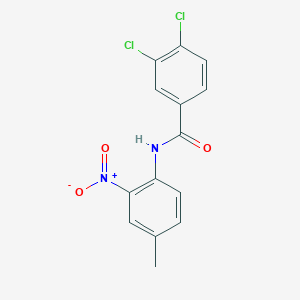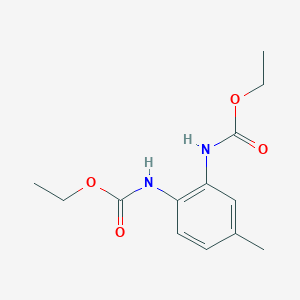![molecular formula C16H17N3OS B5177122 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is not fully understood. However, it is believed to exert its effects through the modulation of enzyme activity and protein-protein interactions. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to modulate the activity of certain enzymes and proteins, which play a crucial role in various biological processes. In vivo studies have demonstrated its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
实验室实验的优点和局限性
One of the major advantages of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have various biochemical and physiological effects, which make it a promising compound for further research. However, one of the limitations of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline is its low yield of synthesis, which makes it difficult to obtain large quantities for further research.
未来方向
There are several future directions for the research of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline. One of the areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help in the development of more potent and selective analogs of the compound. Another area of research is the evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for the compound will enable large-scale production for further research.
合成方法
The synthesis of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with indoline-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via acylation of the thiol group followed by cyclization to form the indoline ring. The yield of the synthesis method is reported to be around 60-70%.
科学研究应用
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-8-7-13-5-3-4-6-14(13)19/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFTZQAJRHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)

![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)


![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)

![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)